molecular formula C23H22N2O4 B2933799 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851096-24-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

Cat. No.: B2933799
CAS No.: 851096-24-7
M. Wt: 390.439
InChI Key: LRKUFTAOZZHFFQ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization Initiators

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide, due to its structural similarity with acrylamide derivatives, may find potential application in the field of photopolymerization. For instance, acrylated naphthalimide derivatives have been designed and synthesized for use as one-component visible light initiators in photopolymerization. These compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films, as studied through techniques like cyclic voltammetry, density functional theory calculation, and electron paramagnetic resonance spectroscopy (Yang et al., 2018).

Polymer Modification

The chemical structure of this compound suggests its potential utility in the synthesis and modification of polymers. For example, polymer-bound thiol groups on poly(2-oxazoline)s have been achieved through the polymerization of 2-oxazoline monomers with protected thiol groups, indicating the potential for creating novel polymer structures through reactions involving acrylamide derivatives (Cesana et al., 2007).

Synthesis of Complex Molecules

Compounds structurally related to this compound have been used in the synthesis of complex molecules, such as isoquinolinones and pyridinones, through processes like carbonylation. This type of reaction is facilitated by catalysts under mild conditions and demonstrates the potential for creating a wide range of complex molecules, including pharmaceuticals and organic materials (Li et al., 2020).

Covalent Drug Design

The structure of this compound may also be indicative of its potential application in the design of covalent drugs. For instance, alkynyl benzoxazine and dihydroquinazoline moieties have been identified as capable of forming covalent bonds with cysteine, suggesting the utility of similar structures in the development of selective irreversible kinase inhibitors. These compounds demonstrate the possibility of targeting specific proteins with high selectivity, enhancing the efficacy and safety profile of therapeutic agents (McAulay et al., 2020).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-9-18-12-17(23(27)25-19(18)10-15(14)2)7-8-24-22(26)6-4-16-3-5-20-21(11-16)29-13-28-20/h3-6,9-12H,7-8,13H2,1-2H3,(H,24,26)(H,25,27)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKUFTAOZZHFFQ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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